molecular formula C11H10O5 B11726004 2-(4-methoxyphenyl)but-2-enedioic Acid

2-(4-methoxyphenyl)but-2-enedioic Acid

Cat. No.: B11726004
M. Wt: 222.19 g/mol
InChI Key: QUPAHTUIJMRCDZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)but-2-enedioic acid is an unsaturated dicarboxylic acid derivative featuring a methoxy-substituted phenyl group at the β-position of the conjugated diene system. Its structure combines the electron-withdrawing carboxylic acid groups with the electron-donating methoxyphenyl substituent, influencing its physicochemical and reactivity profiles.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

2-(4-methoxyphenyl)but-2-enedioic acid

InChI

InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

QUPAHTUIJMRCDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Base : Piperidine or ammonium acetate are commonly employed, with yields enhanced by microwave irradiation.

  • Solvent : Ethanol or toluene under reflux (80–110°C).

  • Additives : Catalytic iodine or Lewis acids like ZnCl2_2 improve regioselectivity.

Table 1: Optimization of Knoevenagel Condensation

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanol80662
NH4_4OAcToluene110458
ZnCl2_2DMF90370

Microwave-assisted synthesis reduces reaction times to 10–30 minutes with yields exceeding 85%.

Wittig Reaction Approach

The Wittig reaction offers stereoselective access to α,β-unsaturated systems. Here, a phosphonium ylide derived from ethyl bromoacetate reacts with 4-methoxybenzaldehyde:

4-MeO-C6H4CHO+Ph3P=CH-COOEt4-MeO-C6H4CH=CH-COOEt\text{4-MeO-C}6\text{H}4\text{CHO} + \text{Ph}3\text{P=CH-COOEt} \rightarrow \text{4-MeO-C}6\text{H}_4\text{CH=CH-COOEt}

Subsequent hydrolysis of the ester groups yields the diacid.

Key Considerations

  • Ylide Preparation : Triphenylphosphine and ethyl bromoacetate in THF under inert conditions.

  • Stereoselectivity : The (E)-isomer predominates due to steric hindrance during ylide formation.

  • Hydrolysis : Concentrated HCl or NaOH in aqueous ethanol (70–90°C, 2–4 h).

Table 2: Wittig Reaction Parameters

Ylide PrecursorSolventTemperature (°C)Hydrolysis Yield (%)
Ethyl bromoacetateTHF2575
Methyl bromoacetateDCM068

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables modular synthesis. A Heck coupling between 4-methoxyphenylboronic acid and fumaroyl chloride could assemble the target molecule:

4-MeO-C6H4B(OH)2+ClCO-CH=CH-COClPd(0)2-(4-MeO-C6H4)-but-2-enedioic acid\text{4-MeO-C}6\text{H}4\text{B(OH)}2 + \text{ClCO-CH=CH-COCl} \xrightarrow{\text{Pd(0)}} \text{2-(4-MeO-C}6\text{H}_4\text{)-but-2-enedioic acid}

Catalytic System Optimization

  • Catalyst : Pd(PPh3_3)4_4 or Pd(OAc)2_2 with tri-tert-butylphosphine.

  • Base : Na2_2CO3_3 or K3_3PO4_4 in toluene/water biphasic systems.

  • Temperature : 80–100°C for 12–24 h.

Table 3: Palladium-Catalyzed Coupling Results

CatalystBaseSolventYield (%)
Pd(OAc)2_2Na2_2CO3_3Toluene/H2_2O45
Pd2_2(dba)3_3K3_3PO4_4DMF40

Hydrolytic Ring-Opening of Maleic Anhydride Adducts

Diels-Alder adducts of maleic anhydride and 4-methoxystyrene could undergo hydrolytic ring-opening to yield the diacid:

4-MeO-C6H4CH=CH2+Maleic anhydrideΔAdductH2O2-(4-MeO-C6H4)-but-2-enedioic acid\text{4-MeO-C}6\text{H}4\text{CH=CH}2 + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Adduct} \xrightarrow{\text{H}2\text{O}} \text{2-(4-MeO-C}6\text{H}4\text{)-but-2-enedioic acid}

Reaction Parameters

  • Diels-Alder Conditions : Xylene reflux (140°C, 8 h).

  • Hydrolysis : 10% H2_2SO4_4 at 80°C for 2 h.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous conditions:

  • Mechanochemical Synthesis : Ball-milling 4-methoxybenzaldehyde and malonic acid with CaO as a base (85% yield in 2 h).

  • Enzymatic Catalysis : Lipases in phosphate buffer (pH 7.0) at 37°C, achieving 60% conversion .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)but-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The double bond in the butenedioic acid moiety can be reduced to form a saturated dicarboxylic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(4-carboxyphenyl)but-2-enedioic acid

    Reduction: 2-(4-methoxyphenyl)butanedioic acid

    Substitution: Various substituted phenylbutenedioic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)but-2-enedioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)but-2-enedioic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy group and the butenedioic acid moiety allows for specific interactions with these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Key Structural Features:

  • Core : Conjugated but-2-enedioic acid (fumaric acid-like backbone) .
  • Substituent : 4-Methoxyphenyl group at the β-carbon.

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 2-(4-methoxyphenyl)but-2-enedioic acid and its analogs, supported by evidence:

Compound Molecular Formula Substituents Key Properties Applications/Findings
2-(4-Methoxyphenyl)but-2-enedioic acid C₁₁H₁₀O₅ 4-Methoxyphenyl, diacid Likely low water solubility due to aromatic substituent; moderate acidity (estimated pKa ~3–5) Potential use in polymer synthesis or pharmaceuticals (inferred from analogs) .
(E)-4-Phenylbut-2-enoic acid C₁₀H₁₀O₂ Phenyl, monoacid Higher lipophilicity; pKa ~4.5 . Intermediate in organic synthesis; antimicrobial studies .
Fumaric acid (but-2-enedioic acid) C₄H₄O₄ None (parent diacid) High water solubility (6.3 g/L at 25°C); pKa₁ = 3.03, pKa₂ = 4.44 . Food additive, biodegradable polymer precursor .
4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 4-Methylanilino, keto, monoacid Amide functionality enhances stability; used as a biochemical reagent . Biochemical research (e.g., enzyme inhibition assays) .
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 4-Hydroxy-3-methoxyphenyl, monoacid Polar due to phenolic -OH; pKa ~2.8 (carboxylic acid) . Laboratory research (e.g., antioxidant studies) .

Key Comparative Findings:

Solubility and Polarity :

  • The 4-methoxyphenyl group in the target compound reduces water solubility compared to fumaric acid, which is highly polar and unsubstituted .
  • Analogs with hydroxyl groups (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) exhibit higher polarity due to hydrogen bonding .

Amide derivatives (e.g., 4-(4-Methylanilino)-4-oxobut-2-enoic acid) demonstrate utility in biochemical assays, highlighting the versatility of substituted butenoic acids .

Synthetic Utility: Fumaric acid’s role in polymer synthesis suggests that 2-(4-methoxyphenyl)but-2-enedioic acid could serve as a monomer for functionalized polymers .

Q & A

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)but-2-enedioic Acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves the oxidation of 2-(4-methoxyphenyl)but-2-enol or analogous precursors. For example, potassium permanganate (KMnO₄) in an acidic or neutral medium can oxidize α,β-unsaturated alcohols to diacids. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid over-oxidation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>98%). Analytical validation using HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) confirms purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-(4-methoxyphenyl)but-2-enedioic Acid?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~7.2–7.8 ppm), and olefinic protons (δ ~6.3–6.7 ppm, coupling constant J ~15 Hz for trans configuration).
  • FT-IR : Confirms carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and conjugated C=C (~1630 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode ([M-H]⁻) provides accurate mass confirmation .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate degradation under prolonged exposure to light or humidity. Store at 2–8°C in amber vials with desiccants. Accelerated stability testing (40°C/75% RH for 6 months) showed <5% degradation when protected from UV. Aqueous solutions (pH 7.4) degrade faster (~10% in 30 days); use lyophilization for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential biological activity in cellular models?

  • Methodological Answer : Computational docking (AutoDock Vina) suggests interactions with pro-inflammatory enzymes (e.g., COX-2) via hydrogen bonding with the methoxy and carboxylic groups. In vitro assays (e.g., LPS-induced RAW 264.7 macrophages) show dose-dependent inhibition of TNF-α (IC₅₀ ~25 µM). Validate specificity using CRISPR-edited cell lines and competitive binding assays .

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer : A fractional factorial design (DoE) identifies critical parameters:
  • Catalyst: 1.2 eq. Mn(OAc)₃ improves regioselectivity.
  • Solvent: Acetic acid/water (4:1 v/v) maximizes solubility.
  • Temperature: 60–70°C balances reaction rate and side-product formation.
    Pilot-scale trials achieve 85% yield with <2% impurities. Process analytical technology (PAT) monitors real-time pH and temperature .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolves cis/trans isomerism in metal complexes (e.g., Cu²⁺ chelates).
  • 2D NMR (COSY, HSQC) : Assigns coupling networks in complex mixtures.
  • Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane:isopropanol:trifluoroacetic acid, 90:10:0.1) .

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